molecular formula C10H13ClFNO2 B1272363 (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride CAS No. 270596-53-7

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

Cat. No. B1272363
M. Wt: 233.67 g/mol
InChI Key: QCJJUEQWIMCTAA-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a compound that is not directly discussed in the provided papers. However, the papers do discuss closely related compounds which can provide insights into the properties and synthesis of similar structures. For instance, the synthesis of amino acid derivatives with fluorinated phenyl groups and their potential applications in pharmaceuticals and materials science are highlighted . Additionally, the importance of stereochemistry in the synthesis of amino acid derivatives is emphasized, as seen in the stereoselective synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including protection and deprotection of functional groups, halogen-lithium exchange, and hydrolysis . For example, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, followed by a lithium-bromine exchange and acidic hydrolysis to yield the boronic acid derivative . Similarly, the synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid is achieved with high enantiomeric purity, indicating the importance of controlling stereochemistry in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been studied using various spectroscopic methods and computational analyses . For instance, the molecular electronic energy, geometrical structure, and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid have been computed and compared with experimental values . These studies provide insights into the molecular structure and stability of the compounds, which can be extrapolated to understand the structure of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their use in various synthetic applications. Boronic acid derivatives, for example, are widely used in Suzuki cross-coupling reactions and other synthetic transformations . The presence of amino and carboxylic acid functional groups in these compounds also suggests their potential reactivity in forming amide bonds, which is a common reaction in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their vibrational energies, rotational constants, entropies, and dipole moments, have been calculated using computational methods . These properties are crucial for understanding the behavior of the compounds under different conditions. The first-order hyperpolarizability and related properties of these compounds have also been calculated, indicating their potential application in materials science .

Scientific Research Applications

  • Neuropharmacology
    • 4-Fluorophenibut is a GABA B receptor agonist .
    • It is selective for the GABA B receptor over the GABA A receptor .
    • This compound is a GABA analogue and is closely related to baclofen (β-(4-chlorophenyl)-GABA), tolibut (β-(4-methylphenyl)-GABA), and phenibut (β-phenyl-GABA) .
    • It is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut .
  • Experimental Drug
    • 4-Fluorophenibut is an experimental drug that was never marketed .
    • It is sometimes referred to as 4F-phenibut or F-phenibut or baflofen and colloquially as fluorobut .
    • The substance is prohibited in Lithuania and Hungary .
  • Chemical Research
    • 4-Amino-3-(4-fluoro-phenyl)-butanoic acid is a chemical compound with the CAS Number: 52237-19-1 .
    • This compound is available for purchase from chemical suppliers .

Safety And Hazards

The safety information for this compound includes several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include measures to avoid breathing dust or mist, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(3S)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJJUEQWIMCTAA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375835
Record name (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

CAS RN

270596-53-7
Record name (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.